XMD17-109 - 1435488-37-1

XMD17-109

Catalog Number: EVT-286139
CAS Number: 1435488-37-1
Molecular Formula: C36H46N8O3
Molecular Weight: 638.817
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
XMD17-109 is a selective ERK5 inhibitor (IC50 = 0.162 µM in an enzyme assay). It is selective for ERK5 over a panel of more than 200 kinases, inhibiting only ERK5 with greater than 90% target occupancy at a concentration of 10 µM. XMD17-109 inhibits ERK5 phosphorylation (IC50 = 0.09 µM in HeLa cells) and decreases AP-1 transcriptional activity (EC50 = 4.2 µM). It also inhibits human recombinant LRRK2[G2019S], which contains a mutation that has been linked to Parkinson’s disease, with an IC50 value of 0.339 µM in an enzyme assay.
XMD17-109 is a potent, specific inhibitor of ERK-5 with an EC50 value of 4.2 μM in HEK293 cells.
Overview

XMD17-109 is a synthetic organic compound that serves as a potent and selective inhibitor of the mitogen-activated protein kinase 7, commonly known as extracellular signal-regulated kinase 5. This compound is primarily utilized as a tool in research to investigate the signaling pathways mediated by extracellular signal-regulated kinase 5. XMD17-109 has also been noted for its inhibitory effects on bromodomain and extra-terminal domain family proteins, particularly bromodomain-containing protein 4, which plays a significant role in gene regulation .

Source and Classification

XMD17-109 was developed as part of a series of compounds aimed at targeting specific kinases involved in cellular signaling pathways. It is classified under synthetic organic compounds and is recognized for its high binding affinity to its target, with an IC50 value reported at approximately 162 nM . The compound is also known by other names, including compound 26 and ERK5-IN-1 .

Synthesis Analysis

Methods and Technical Details

The synthesis of XMD17-109 involves several steps that incorporate specific chemical moieties to enhance its binding affinity to extracellular signal-regulated kinase 5. The compound features a complex structure characterized by a pyrimidobenzodiazepine core. The synthesis typically starts with the formation of the benzodiazepine scaffold, followed by the introduction of substituents that enhance selectivity and potency against the target kinase.

The synthetic pathway can be summarized as follows:

  1. Formation of the Benzodiazepine Core: Initial reactions create the core structure, which is crucial for maintaining the biological activity.
  2. Introduction of Side Chains: Specific side chains are introduced to optimize binding interactions with extracellular signal-regulated kinase 5.
  3. Purification and Characterization: The final product undergoes purification processes such as recrystallization or chromatography, followed by characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure.
Molecular Structure Analysis

Structure and Data

XMD17-109 has a complex molecular structure with the following IUPAC name:
11-cyclopentyl-2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one.

The compound's two-dimensional structure can be visualized through chemical drawing software, revealing key functional groups that contribute to its activity against extracellular signal-regulated kinase 5 .

Structural Features

  • Core Structure: Pyrimidobenzodiazepine framework.
  • Functional Groups: Includes piperazine and piperidine rings which enhance solubility and binding properties.
Chemical Reactions Analysis

Reactions and Technical Details

XMD17-109 primarily acts through competitive inhibition of extracellular signal-regulated kinase 5. Its mechanism involves binding to the ATP-binding site of the kinase, thereby preventing substrate phosphorylation. This inhibition can lead to various downstream effects in cellular signaling pathways.

In addition to its primary action on extracellular signal-regulated kinase 5, XMD17-109 also interacts with bromodomain-containing proteins, leading to potential off-target effects that may complicate its pharmacological profile .

Mechanism of Action

Process and Data

The mechanism of action for XMD17-109 involves several key steps:

  1. Binding to Extracellular Signal-Regulated Kinase 5: The compound binds selectively to the ATP-binding pocket of extracellular signal-regulated kinase 5, inhibiting its catalytic activity.
  2. Alteration of Signaling Pathways: By inhibiting extracellular signal-regulated kinase 5, XMD17-109 disrupts downstream signaling cascades that are critical for cell proliferation and survival.
  3. Paradoxical Activation: Interestingly, some studies have shown that certain inhibitors like XMD17-109 can paradoxically activate extracellular signal-regulated kinase 5 under specific conditions, leading to increased transcriptional activity via transcription factors such as MEF2D .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to beige powder.
  • Solubility: Soluble in dimethyl sulfoxide (up to approximately 31.95 mg/mL) but insoluble in water; soluble in ethanol (up to approximately 86.6 mg/mL) .

Chemical Properties

  • Molecular Formula: C24H34N4O3
  • Molecular Weight: Approximately 414.56 g/mol.
  • CAS Registry Number: 1435488-37-1.

These properties are critical for determining the compound's behavior in biological systems and its suitability for various experimental applications.

Applications

Scientific Uses

XMD17-109 is primarily used in scientific research focused on:

  1. Investigating Extracellular Signal-Regulated Kinase 5 Pathways: As a selective inhibitor, it helps elucidate the role of this kinase in various cellular processes.
  2. Studying Cancer Biology: Given its effects on cell proliferation and survival pathways, it is valuable in cancer research contexts.
  3. Understanding Bromodomain Functions: Its interaction with bromodomain-containing proteins allows researchers to explore their roles in gene regulation and potential therapeutic targets.
Introduction to ERK5 Signaling and XMD17-109

ERK5 (MAPK7) in Cellular Signaling and Disease Pathogenesis

Structural and Functional Features of ERK5 Kinase and Transcriptional Domains

ERK5 (Extracellular Signal-Regulated Kinase 5), encoded by the MAPK7 gene, is distinguished from other MAPKs by its unique dual-domain architecture. The N-terminal kinase domain shares ~50% homology with ERK2 but is followed by a C-terminal extension containing a nuclear localization signal (NLS) and a transcriptional activation domain (TAD) [2] [3] [9]. This structural duality enables ERK5 to function as both a kinase and a transcription factor. Activation occurs via upstream MEK5 phosphorylation of the TEY motif in the activation loop, triggering kinase activity and autophosphorylation of the C-terminus. This autophosphorylation exposes the NLS, facilitating nuclear translocation where ERK5 directly phosphorylates transcription factors like MEF2 or activates gene expression via its TAD [3] [9]. Crucially, the C-terminal TAD integrates signals from multiple kinases (e.g., ERK1/2, CDK1), allowing ERK5 to act as a signal integrator beyond canonical MAPK pathways [9].

Table 1: Structural and Functional Domains of ERK5

DomainKey FeaturesFunctional Consequences
N-terminal Kinase Domain50% identity with ERK2; Contains TEY activation motif phosphorylated by MEK5Catalyzes substrate phosphorylation; Autophosphorylates C-terminal domain
C-terminal ExtensionContains nuclear localization signal (NLS) and transcriptional activation domain (TAD)Mediates nuclear translocation; Binds transcription factors (e.g., MEF2); Drives gene expression
Regulatory SitesPhosphorylated by ERK1/2, CDK1, and auto-phosphorylationIntegrates signals from multiple pathways; Modulates subcellular localization and stability

ERK5 in Cancer Proliferation, Inflammation, and Therapeutic Targeting

ERK5 signaling is hyperactivated in diverse pathologies. In oncology, it drives proliferation, survival, and metastasis in prostate cancer, breast cancer, and melanoma [2] [8]. ERK5 activation promotes epithelial-mesenchymal transition (EMT) and confers resistance to targeted therapies (e.g., BRAF inhibitors in melanoma, EGFR inhibitors in NSCLC) by bypassing inhibited pathways [2] [8] [9]. In inflammation, ERK5 is a potent mediator of cytokine production (e.g., IL-6, IL-8) and adhesion molecule expression in endothelial cells and monocytes stimulated by TLR agonists (e.g., LPS) or cytokines (e.g., TNF-α) [7] [9]. Genetic ablation of ERK5 reduces inflammation in endotoxemia and ischemia-reperfusion models, validating its therapeutic potential [7] [9]. However, kinase-independent functions of ERK5 (mediated via protein scaffolding or its TAD) complicate pharmacological targeting, necessitating tools beyond ATP-competitive inhibitors [1] [9].

Emergence of XMD17-109 as a Dual-Function Pharmacological Agent

Discovery and Classification of XMD17-109 (ERK5-IN-1)

XMD17-109 (ERK5-IN-1; Cmpd 26) was developed through structure-activity optimization of benzodiazepinone scaffolds to enhance ERK5 potency and selectivity. Biochemically, it inhibits ERK5 kinase activity with an IC₅₀ of 162 ± 6 nM [4] [10]. Cellular assays confirmed its ability to block epidermal growth factor (EGF)-induced ERK5 autophosphorylation (EC₅₀ = 90 ± 30 nM) and AP-1 transcriptional activity (EC₅₀ = 4.2 μM) in HEK293 cells [4] [10]. Early classification positioned it as a dual ERK5/LRRK2 inhibitor (LRRK2[G2019S] IC₅₀ = 339 nM) [4] [10]. Crucially, XMD17-109 also exhibits off-target activity against bromodomain-containing proteins (e.g., BRD4), complicating its mechanistic interpretation [9]. Pharmacokinetic studies in mice revealed favorable properties: oral bioavailability of 90%, plasma half-life (T₁/₂) of 8.2 hours, and sustained exposure (AUC = 15,745 h·ng/mL) [10], supporting its use in vivo.

Table 2: Biochemical and Cellular Profile of XMD17-109

PropertyValueAssay System
ERK5 Biochemical IC₅₀162 ± 6 nMIn vitro kinase assay
Cellular ERK5 Inhibition (EC₅₀)90 ± 30 nM (autophosphorylation)EGF-stimulated HeLa cells
AP-1 Transcriptional Inhibition (EC₅₀)4.2 ± 0.69 μMGST-ERK5-transfected HEK293 luciferase reporter assay
LRRK2[G2019S] IC₅₀339 nMIn vitro kinase assay
BRD4 InhibitionModerate (AlphaScreen IC₅₀ = 217 nM)Binding assay
Oral Bioavailability (Mice)90%Pharmacokinetic analysis

Key Rationale for Targeting ERK5 in Preclinical Research

XMD17-109 was pivotal in elucidating ERK5’s paradoxical biology. Despite effectively inhibiting ERK5 kinase activity, it induces nuclear translocation and activates the ERK5 TAD, leading to transcription of genes like MEF2D [9]. This occurs via inhibitor-induced conformational changes in the kinase domain, exposing the NLS even without activation-loop phosphorylation [9]. Consequently, XMD17-109 exemplifies the limitations of kinase inhibitors in targeting ERK5, as TAD-mediated effects may counteract kinase inhibition. Nevertheless, XMD17-109 has utility in specific resistance contexts:

  • Oncogenic Resistance: In EGFR-mutant NSCLC, osimertinib suppresses ERK5 phosphorylation more rapidly than ERK1/2. Combining XMD17-109 with osimertinib synergistically induces BIM-dependent apoptosis and overcomes acquired resistance in vitro and in xenografts [8].
  • Inflammatory Signaling: XMD17-109 suppresses pro-inflammatory cytokine secretion (IL-6, IL-8) in endothelial cells and monocytes stimulated by TLR agonists (LPS, FSL-1) or cytokines (TNF-α, IL-1β) [7]. It also improves survival in endotoxemic mice by reducing plasma cytokines [7].These studies underscore XMD17-109’s role in validating ERK5 as a target in inflammation and therapy-resistant cancers, despite its off-target limitations [7] [8] [9].

Table 3: Key Applications of XMD17-109 in Preclinical Research

Research ContextKey FindingsModel System
ERK5 Paradoxical ActivationInduces nuclear translocation and TAD-mediated transcription via kinase domain bindingHEK293 transfection assays
NSCLC Osimertinib ResistanceSynergizes with osimertinib to enhance BIM expression and apoptosis; Overcomes acquired resistancePC-9/HCC827 cells; Xenografts
Inflammatory SignalingSuppresses IL-6/IL-8 release in endothelial cells/monocytes; Reduces plasma cytokines in endotoxemic miceHMVEC cells; Endotoxemic mice

Compound Names in Article:

  • XMD17-109
  • ERK5-IN-1
  • Compound 26

Properties

CAS Number

1435488-37-1

Product Name

XMD17-109

IUPAC Name

11-cyclopentyl-2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one

Molecular Formula

C36H46N8O3

Molecular Weight

638.817

InChI

InChI=1S/C36H46N8O3/c1-4-47-32-23-25(34(45)43-17-15-26(16-18-43)42-21-19-40(2)20-22-42)13-14-29(32)38-36-37-24-31-33(39-36)44(27-9-5-6-10-27)30-12-8-7-11-28(30)35(46)41(31)3/h7-8,11-14,23-24,26-27H,4-6,9-10,15-22H2,1-3H3,(H,37,38,39)

InChI Key

XVBGRTMNFNMINE-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C7CCCC7

Solubility

Soluble in DMSO

Synonyms

XMD17-109; XMD-17-109; XMD 17-109; XMD17109; XMD-17109; XMD 17109.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.